molecular formula C3H8N2S B589348 1,3-Dimethylthiourea-d6 CAS No. 1329488-72-3

1,3-Dimethylthiourea-d6

Cat. No.: B589348
CAS No.: 1329488-72-3
M. Wt: 110.208
InChI Key: VLCDUOXHFNUCKK-WFGJKAKNSA-N
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Description

1,3-Dimethylthiourea-d6 is a deuterated derivative of 1,3-dimethylthiourea, a compound with the molecular formula C3H8N2S. The deuterium labeling is often used in scientific research to trace the compound’s behavior in various reactions and processes. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Biochemical Analysis

Biochemical Properties

1,3-Dimethylthiourea-d6 plays a significant role in biochemical reactions, particularly as an antioxidant. It interacts with various enzymes and proteins, including cytochrome c oxidase and NADPH oxidase. These interactions are crucial in mitigating oxidative stress within cells. For instance, this compound has been shown to up-regulate the expression of antioxidant genes and enzymes, thereby enhancing the cell’s ability to neutralize reactive oxygen species .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. It has been observed to inhibit the growth of melanoma cells and induce phenotypic alterations, including changes in mitochondrial structure and function . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by reducing ATP content and altering energy metabolism . These effects are particularly evident in cells exposed to oxidative stress, where the compound helps maintain cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It acts as a scavenger of hydrogen peroxide, thereby reducing oxidative damage within cells. This compound also inhibits the activity of certain enzymes, such as cytochrome c oxidase, which plays a role in the electron transport chain . By modulating the activity of these enzymes, this compound helps regulate cellular redox status and prevent oxidative stress-induced damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its efficacy may decrease with prolonged exposure to oxidative conditions. Studies have shown that this compound can maintain its antioxidant properties for extended periods, but its long-term effects on cellular function may include gradual degradation and reduced effectiveness . These temporal changes are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively mitigates oxidative stress and protects against cellular damage. At higher doses, it may exhibit toxic effects, including alterations in normal cellular functions and potential adverse reactions . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress response. It interacts with enzymes such as glutathione reductase and superoxide dismutase, which are key players in the detoxification of reactive oxygen species . By modulating these pathways, this compound helps maintain cellular redox balance and prevent oxidative damage.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its solubility and affinity for different cellular compartments . Understanding these transport mechanisms is essential for optimizing its use in research and therapeutic applications.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects. It is often found in the mitochondria, where it interacts with mitochondrial enzymes and proteins involved in oxidative phosphorylation . This localization is crucial for its role in mitigating oxidative stress and maintaining mitochondrial function. Additionally, this compound may undergo post-translational modifications that influence its targeting and activity within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylthiourea-d6 can be synthesized through the reaction of deuterated methylamine with carbon disulfide, followed by methylation. The general reaction scheme is as follows:

  • Reaction of Deuterated Methylamine with Carbon Disulfide: : [ \text{CD3NH2} + \text{CS2} \rightarrow \text{CD3NHCS2H} ]

  • Methylation: : [ \text{CD3NHCS2H} + \text{CH3I} \rightarrow \text{CD3NHCSNHCD3} ]

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of deuterated reagents is crucial for maintaining the deuterium labeling throughout the process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylthiourea-d6 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to its thiol form.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thioureas.

Scientific Research Applications

1,3-Dimethylthiourea-d6 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Comparison with Similar Compounds

1,3-Dimethylthiourea-d6 can be compared with other similar compounds, such as:

    1,3-Dimethylthiourea: The non-deuterated version, which has similar chemical properties but lacks the tracing capabilities provided by deuterium labeling.

    Thiourea: A simpler compound with a similar structure but different reactivity and applications.

    N,N’-Dimethylthiourea: Another derivative with different substitution patterns, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable for research applications where tracing and detailed analysis of reaction pathways are required.

Properties

IUPAC Name

1,3-bis(trideuteriomethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2S/c1-4-3(6)5-2/h1-2H3,(H2,4,5,6)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCDUOXHFNUCKK-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=S)NC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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